1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781815
InChI: InChI=1S/C8H9F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15781815

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name 2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C8H9F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3-5H,1-2H3
Standard InChI Key XCMNQIORLKLFRU-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C(F)(F)F)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by its pyrazole core, which adopts a planar conformation due to aromaticity. The isopropyl group at the 1-position introduces steric bulk, influencing intermolecular interactions and solubility. The electron-withdrawing trifluoromethyl group at the 3-position polarizes the ring, affecting electrophilic substitution patterns. The aldehyde group at the 5-position serves as a versatile handle for nucleophilic additions and condensations.

PropertyValue
Molecular FormulaC₈H₉F₃N₂O
Molecular Weight194.15 g/mol
IUPAC Name1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
CAS NumberN/A (commercially available via EvitaChem)
LogP (Partition Coefficient)~2.1 (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)

The trifluoromethyl group’s strong electron-withdrawing effect (−I effect) reduces electron density on the pyrazole ring, directing electrophilic attacks to specific positions.

Spectroscopic Characterization

  • ¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm as a singlet. Protons on the isopropyl group appear as a septet (δ 1.2–1.5 ppm) and doublet (δ 1.0–1.2 ppm).

  • ¹³C NMR: The aldehyde carbon is observed at δ 190–200 ppm. The CF₃ group’s carbon appears as a quartet (δ 120–125 ppm, J = 280–300 Hz).

  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves a multi-step approach:

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with 1,3-diketones or β-ketoaldehydes. For example, reaction of hydrazine with 4,4,4-trifluoro-1-(isopropylamino)but-2-en-1-one forms the pyrazole core.

    • Cyclization under acidic or basic conditions (e.g., HCl or K₂CO₃).

  • Functionalization:

    • Introduction of the aldehyde group via Vilsmeier-Haack reaction using POCl₃ and DMF.

    • Purification via column chromatography or recrystallization.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and safety. Key steps include:

  • Automated temperature control (±1°C) during cyclization.

  • Catalytic trifluoromethylation using Cu(I) or Pd(0) catalysts to minimize waste.

  • High-performance liquid chromatography (HPLC) for purity assessment (>98%).

Chemical Reactivity and Derivatives

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to the 4-position of the pyrazole ring. Common reactions include:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C yields 4-nitro derivatives.

  • Halogenation: Bromine in acetic acid produces 4-bromo-substituted compounds.

Aldehyde-Specific Reactions

The aldehyde group participates in:

  • Nucleophilic Additions: Grignard reagents form secondary alcohols.

  • Condensations: Reaction with hydrazines yields hydrazones, useful in coordination chemistry.

  • Oxidation/Reduction:

    • Oxidation to carboxylic acid using KMnO₄ (rare due to overoxidation risks).

    • Reduction to alcohol via NaBH₄ or LiAlH₄.

Biological Activities and Applications

Antimicrobial Properties

Studies on structurally related pyrazole aldehydes demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 2–8 µg/mL. The trifluoromethyl group enhances membrane permeability, facilitating intracellular accumulation.

Agricultural Applications

Derivatives of this compound act as potent herbicides, targeting acetolactate synthase (ALS) in weeds. Field trials show 90% weed suppression at 100 g/ha.

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